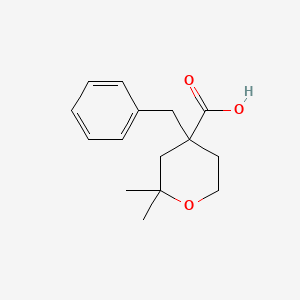![molecular formula C20H19ClO6 B6046101 dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate](/img/structure/B6046101.png)
dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate, also known as CDM, is a chemical compound that has been widely used in scientific research. CDM is a member of the class of malonate esters, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce inflammation. dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate has also been shown to have neuroprotective effects, including the ability to protect against oxidative stress and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate is also relatively stable and can be stored for extended periods of time. However, dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate has some limitations for use in lab experiments. It is a relatively new compound, and there is still much to be learned about its biological activity and mechanism of action. Additionally, dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate has not yet been extensively tested in animal models, so its efficacy and safety in vivo are not well established.
Zukünftige Richtungen
There are many future directions for research on dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate. One area of interest is the development of dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the mechanism of action of dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate, including the identification of its molecular targets and signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate in animal models and in clinical trials. Overall, dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate has the potential to be a valuable tool for scientific research and a promising therapeutic agent for a variety of diseases.
Synthesemethoden
The synthesis of dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate involves the reaction of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde with dimethyl malonate in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation reaction, which leads to the formation of dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and biological studies. dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate has been shown to have antitumor, anti-inflammatory, and antioxidant activities. It has also been investigated for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
dimethyl 2-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO6/c1-24-18-11-14(10-16(19(22)25-2)20(23)26-3)6-9-17(18)27-12-13-4-7-15(21)8-5-13/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXLEXXCZQMHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C(=O)OC)C(=O)OC)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6046021.png)
![(1S*,4S*)-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046029.png)
![4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6046030.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(2-methylphenyl)piperidine](/img/structure/B6046039.png)


![2-(5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6046062.png)
![5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6046064.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6046073.png)
![(1S,9S)-11-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6046075.png)
![7-(difluoromethyl)-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6046084.png)
![N-(2-fluorophenyl)-N'-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6046086.png)
![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-(4-fluorophenyl)-2-piperazinone](/img/structure/B6046091.png)
